
Thiol reductone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiol reductone is a sulfur-containing organic compound characterized by the presence of a sulfhydryl group (-SH). This functional group imparts unique properties to the molecule, making it highly reactive and useful in various chemical and biological processes. Thiol reductones are known for their strong reducing capabilities and are often used in redox reactions.
準備方法
Synthetic Routes and Reaction Conditions
Thiol reductones can be synthesized through several methods. One common approach involves the reaction of thiols with aldehydes or ketones to form thioacetals or thioketals. These intermediates can then be reduced to yield thiol reductones. Another method involves the direct reduction of disulfides to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .
Industrial Production Methods
In industrial settings, thiol reductones are often produced through large-scale reduction processes. These processes typically involve the use of catalytic hydrogenation or electrochemical reduction techniques to convert disulfides or other sulfur-containing precursors into thiol reductones. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
化学反応の分析
Types of Reactions
Thiol reductones undergo a variety of chemical reactions, including:
Oxidation: Thiol reductones can be oxidized to form disulfides or sulfonic acids.
Reduction: They can reduce disulfides back to thiols, often using reducing agents like DTT or TCEP.
Substitution: Thiol reductones can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and molecular bromine are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Alkyl halides and thiourea are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
科学的研究の応用
Thiol reductones have a wide range of applications in scientific research:
Chemistry: They are used as reducing agents in various organic synthesis reactions.
Biology: Thiol reductones play a crucial role in maintaining the redox balance within cells.
Medicine: In medical research, thiol reductones are used to study oxidative stress and its impact on diseases.
作用機序
Thiol reductones exert their effects primarily through redox reactions. The sulfhydryl group (-SH) in thiol reductones can donate electrons, reducing other molecules and forming disulfide bonds. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage . In biological systems, thiol reductones often target cysteine residues in proteins, facilitating the reduction of disulfide bonds and ensuring proper protein function .
類似化合物との比較
Thiol reductones share similarities with other sulfur-containing compounds such as:
Thiols: Both contain the sulfhydryl group (-SH) and exhibit similar reactivity.
Disulfides: These are oxidized forms of thiols and can be reduced back to thiols by thiol reductones.
Thioethers (Sulfides): These compounds are formed through the substitution reactions of thiols and exhibit different chemical properties compared to thiol reductones.
Thiol reductones are unique due to their strong reducing capabilities and their ability to participate in a wide range of chemical reactions. This versatility makes them valuable in various scientific and industrial applications.
特性
CAS番号 |
69538-20-1 |
|---|---|
分子式 |
C9H6O3S |
分子量 |
194.21 g/mol |
IUPAC名 |
4-hydroxy-3-sulfanylchromen-2-one |
InChI |
InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13/h1-4,10,13H |
InChIキー |
UURWRGIHEFYQBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)

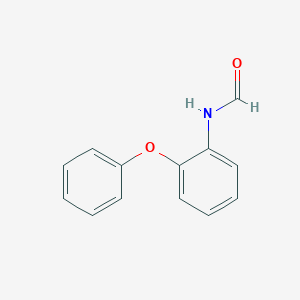
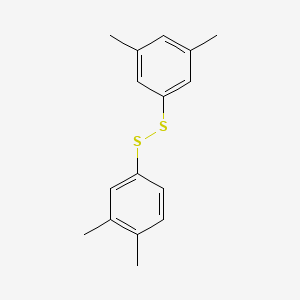

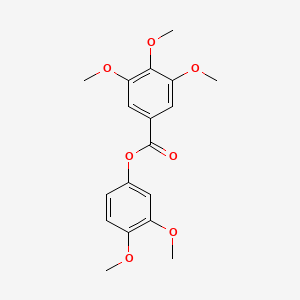
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)


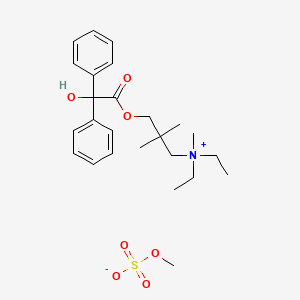
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
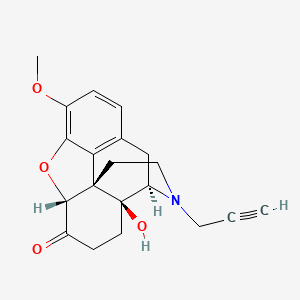
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
